molecular formula C13H11NO3 B12993597 5-Methyl-6-phenoxynicotinic acid

5-Methyl-6-phenoxynicotinic acid

Cat. No.: B12993597
M. Wt: 229.23 g/mol
InChI Key: GDHUJMAMKQPIFJ-UHFFFAOYSA-N
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Description

5-Methyl-6-phenoxynicotinic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, featuring a phenoxy group at the 6-position and a methyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-phenoxynicotinic acid typically involves the reaction of 5-methyl-2-chloronicotinic acid with phenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Starting Materials: 5-methyl-2-chloronicotinic acid and phenol.

    Reaction Conditions: Reflux in the presence of a base such as potassium carbonate.

    Purification: Recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-phenoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products

    Oxidation: 5-Methyl-6-carboxynicotinic acid.

    Reduction: 5-Methyl-6-aminonicotinic acid.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

5-Methyl-6-phenoxynicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenoxynicotinic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The phenoxy group may enhance its binding affinity to these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    5-Methyl-Nicotinic Acid: Similar structure but lacks the phenoxy group.

    6-Phenoxynicotinic Acid: Similar structure but lacks the methyl group.

Uniqueness

5-Methyl-6-phenoxynicotinic acid is unique due to the presence of both the methyl and phenoxy groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

5-methyl-6-phenoxypyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO3/c1-9-7-10(13(15)16)8-14-12(9)17-11-5-3-2-4-6-11/h2-8H,1H3,(H,15,16)

InChI Key

GDHUJMAMKQPIFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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